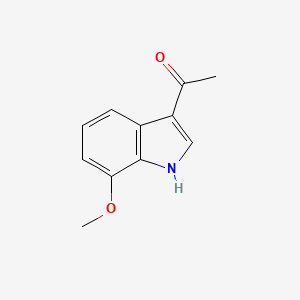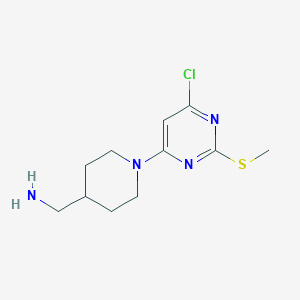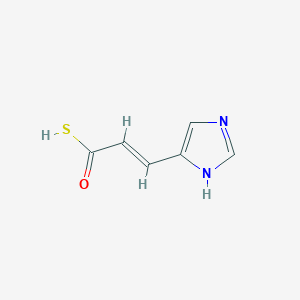
(Z)-Pitavastatin calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Pitavastatin calcium is a calcium salt form of pitavastatin, a synthetic lipid-lowering agent. It belongs to the class of statins, which are used to lower cholesterol levels in the blood. Statins work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver. This compound is known for its high potency and favorable pharmacokinetic profile, making it an effective option for managing hypercholesterolemia and reducing the risk of cardiovascular diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Pitavastatin calcium involves several steps, starting from the appropriate starting materials and reagents. The key steps include:
Formation of the lactone ring: This involves the cyclization of a suitable precursor to form the lactone ring structure.
Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and esterification.
Hydrolysis and conversion to calcium salt: The lactone ring is hydrolyzed to form the corresponding acid, which is then converted to the calcium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.
Purification steps: These include crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Pitavastatin calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.
Applications De Recherche Scientifique
(Z)-Pitavastatin calcium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of statins.
Biology: It is used to study the effects of statins on cellular processes and cholesterol metabolism.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating hypercholesterolemia and preventing cardiovascular diseases.
Industry: It is used in the pharmaceutical industry for the development of lipid-lowering medications.
Mécanisme D'action
(Z)-Pitavastatin calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood. The molecular targets and pathways involved include the HMG-CoA reductase pathway and the regulation of LDL receptors on liver cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-Pitavastatin calcium include other statins such as:
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Lovastatin
Comparison
Compared to other statins, this compound is unique due to its high potency and favorable pharmacokinetic profile. It has a longer half-life and higher bioavailability, making it an effective option for patients who require intensive lipid-lowering therapy. Additionally, it has been shown to have a lower risk of drug-drug interactions compared to some other statins.
Propriétés
Formule moléculaire |
C50H46CaF2N2O8 |
|---|---|
Poids moléculaire |
881.0 g/mol |
Nom IUPAC |
calcium;(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11-;/t2*18-,19-;/m11./s1 |
Clé InChI |
RHGYHLPFVJEAOC-HDCUBKASSA-L |
SMILES isomérique |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C\[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C\[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
SMILES canonique |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


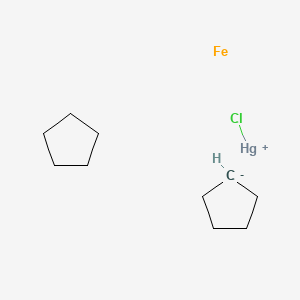
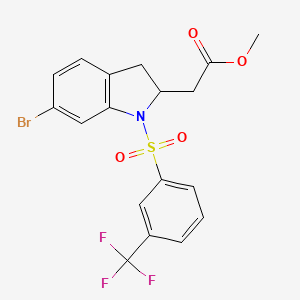

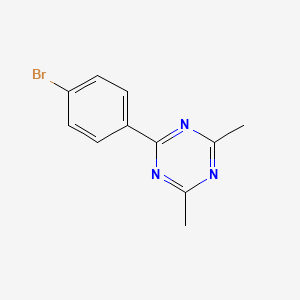
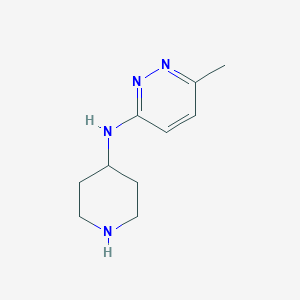
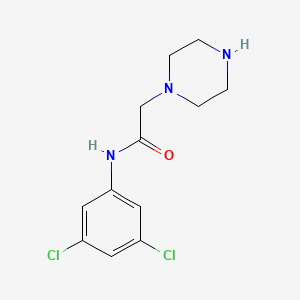
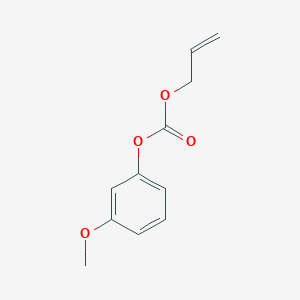
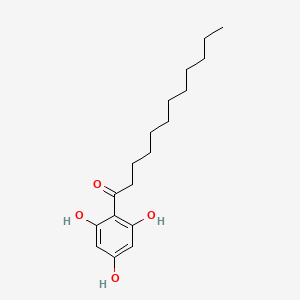
![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)

![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
